1-Methyl-3-nitro-1-nitrosoguanidine
Overview
Description
1-Methyl-3-nitro-1-nitrosoguanidine is a chemical compound that has been studied for various applications, including its use as a primary explosive, its interactions with polynucleotides, and its biological effects on viruses, bacteria, and mammalian cells. It has been shown to have antitumor activity, mutagenic effects, and antimicrobial properties . The compound is also known for its ability to methylate DNA, which may be significant in determining its biological action .
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-1-nitroguanidine, involves hydrazinolysis of nitroguanidine and subsequent reaction with transition metal salts to form various complexes . The synthesis of 1-Methyl-3-nitro-1-nitrosoguanidine itself is not detailed in the provided papers, but it can be inferred that similar nitrosation reactions may be involved, as seen in the formation of N-methyl-N'-nitro-N-nitrosoguanidine from N-methyl-N'-nitroguanidine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-nitro-1-nitrosoguanidine and its analogs has been studied, revealing that these compounds can form complexes with metals, as demonstrated by the synthesis of metallotriazole complexes with ruthenium(II) . The crystal structures of related compounds have been determined using low-temperature single-crystal X-ray diffraction, providing insights into their molecular geometry .
Chemical Reactions Analysis
1-Methyl-3-nitro-1-nitrosoguanidine reacts with polynucleotides, methylating guanine and adenine bases, and shows different effects depending on the solvent used . It also exhibits reactivity with mammalian cells, inhibiting DNA, RNA, and protein synthesis, and interacting with DNA polymerase . The compound's mutagenic effects on tobacco mosaic virus RNA and intracellular bacteriophage have been attributed to its ability to methylate DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-3-nitro-1-nitrosoguanidine and its related compounds have been characterized using various techniques. These include IR spectroscopy, elemental analysis, and differential scanning calorimetry to determine decomposition temperatures . The sensitivity of these compounds to impact, friction, and electrostatic discharge has also been assessed, which is particularly relevant for their potential use as primary explosives . Additionally, the antimicrobial activity of 1-Methyl-3-nitro-1-nitrosoguanidine has been evaluated in vitro and in vivo, showing effectiveness against various microorganisms .
Scientific Research Applications
Mutagenesis Research
- Summary of Application: “1-Methyl-3-nitro-1-nitrosoguanidine” (MNNG) is known to be a very potent mutagen . It is used in scientific research to induce mutations in genetic material, which can help in understanding the mechanisms of genetic diseases and the process of evolution .
- Methods of Application: MNNG is typically applied to cells in a controlled laboratory environment. The exact procedures can vary depending on the specific experiment, but generally involve exposing the cells to a solution containing MNNG .
- Results or Outcomes: The exposure to MNNG can result in changes to the genetic material of the cells. These changes can then be studied to gain insights into the process of mutation .
Cancer Research
- Summary of Application: MNNG is used as a carcinogen to induce gastric cancer in mice for research purposes .
- Methods of Application: In these studies, mice are typically exposed to MNNG through their diet or drinking water over a prolonged period .
- Results or Outcomes: The exposure to MNNG can lead to the development of gastric cancer in the mice. This allows researchers to study the progression of the disease and test potential treatments .
Biochemical Tool
- Summary of Application: MNNG is a biochemical tool used experimentally as a carcinogen and mutagen . It acts by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT .
- Methods of Application: The exact procedures can vary depending on the specific experiment, but generally involve exposing the cells to a solution containing MNNG .
- Results or Outcomes: These changes do not cause a heavy distortion in the double helix of DNA and thus are hard to detect by the DNA mismatch repair system .
Source of Diazomethane
- Summary of Application: In organic chemistry, MNNG is used as a source of diazomethane when reacted with aqueous potassium hydroxide .
- Methods of Application: The exact procedures can vary depending on the specific experiment, but generally involve reacting MNNG with aqueous potassium hydroxide .
- Results or Outcomes: The reaction produces diazomethane, a known DNA methylating agent .
Tumor Growth Research
- Summary of Application: MNNG has been used in research to study its effects on the growth of tumors and cancer cells . In one of the earliest uses of MNNG in 1985, scientists tested whether the chemical composition of MNNG would directly affect the growth of tumors and cancer cells in rats .
- Methods of Application: In the experiment, the cancer cells from a Japanese cancer patient were injected into rats. The rats were then exposed to MNNG .
- Results or Outcomes: The exposure to MNNG showed a decline of cancer cells in a few of the rats’ bodies .
Preparation and Reactions of Diazomethane
- Summary of Application: MNNG is used as a precursor to diazomethane in organic chemistry . Diazomethane is a known DNA methylating agent .
- Methods of Application: MNNG is reacted with aqueous potassium hydroxide to produce diazomethane .
- Results or Outcomes: The reaction produces diazomethane, which can be used for further chemical reactions .
Safety And Hazards
properties
IUPAC Name |
1-methyl-3-nitro-1-nitrosoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNGTLZRAYYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=N)N[N+](=O)[O-])N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O3 | |
Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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DSSTOX Substance ID |
DTXSID2020846 | |
Record name | Methylnitronitrosoguanidine | |
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Molecular Weight |
147.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame., Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS] | |
Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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Record name | N-Methyl-N'-nitro-N-nitrosoguanidine | |
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Boiling Point |
BP: 89-97 °C at 225 °C | |
Record name | N-methyl-N'-nitro-N-nitrosoguanidine | |
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Solubility |
Reacts with water violently (NTP, 1992), Slightly soluble in water (less than 0.5%), Soluble in polar organic solvents (often accompanied by decomposition), Soluble in DMSO | |
Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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Record name | N-methyl-N'-nitro-N-nitrosoguanidine | |
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Vapor Pressure |
0.00012 [mmHg] | |
Record name | N-Methyl-N'-nitro-N-nitrosoguanidine | |
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Mechanism of Action |
In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment. | |
Record name | N-methyl-N'-nitro-N-nitrosoguanidine | |
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Product Name |
1-Methyl-3-nitro-1-nitrosoguanidine | |
Color/Form |
Crystals from methanol, Pale yellow to pink crystals, Yellow crystals from methanol. | |
CAS RN |
70-25-7 | |
Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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Record name | N-Methyl-N′-nitro-N-nitrosoguanidine | |
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Record name | N-Methyl-N'-nitro-N-nitrosoguanidine | |
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Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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Melting Point |
244 °F (decomposes) (NTP, 1992), 118 °C (decomposes), MP: 118-123.5 °C (with desomposition) | |
Record name | N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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